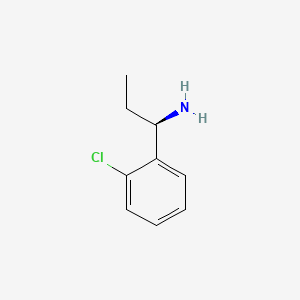![molecular formula C10H12O3 B12049894 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone](/img/structure/B12049894.png)
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is an aromatic ketone with the molecular formula C10H12O3 It is characterized by the presence of a hydroxyethyl group and a hydroxyphenyl group attached to an ethanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone typically involves the reaction of 4-hydroxyacetophenone with ethylene oxide under basic conditions . The reaction proceeds through nucleophilic addition of the ethylene oxide to the hydroxy group of the 4-hydroxyacetophenone, followed by subsequent rearrangement to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and catalysts can enhance the efficiency and yield of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The ketone group can be reduced to form a secondary alcohol.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-hydroxy-3-(2-carboxyethyl)phenyl ethanone.
Reduction: Formation of 1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone involves its interaction with specific molecular targets and pathways. The hydroxy groups can form hydrogen bonds with biological molecules, influencing their structure and function. The ketone group can undergo nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanol: Similar structure but with a secondary alcohol instead of a ketone.
4-Hydroxyacetophenone: Lacks the hydroxyethyl group.
1-[4-Hydroxy-3-(2-carboxyethyl)phenyl]ethanone: Contains a carboxylic acid group instead of a hydroxyethyl group.
Uniqueness
1-[4-Hydroxy-3-(2-hydroxyethyl)phenyl]ethanone is unique due to the presence of both hydroxy and ketone functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications .
Propiedades
IUPAC Name |
1-[4-hydroxy-3-(2-hydroxyethyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(12)8-2-3-10(13)9(6-8)4-5-11/h2-3,6,11,13H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLCSKEIAIWQUEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)O)CCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-Amino-1,2,5-oxadiazol-3-YL)-N'-((E)-{4-[(2-chlorobenzyl)oxy]phenyl}methylidene)-4-phenyl-1H-1,2,3-triazole-5-carbohydrazide](/img/structure/B12049811.png)
![2-{[4-(4-ethoxyphenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B12049816.png)

![3-hydroxy-N-(4-methylpyridin-2-yl)-1-oxo-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12049824.png)


![ethyl 6-bromo-5-{[(2E)-4-ethoxy-4-oxobut-2-en-1-yl]oxy}-2-phenyl-1-benzofuran-3-carboxylate](/img/structure/B12049853.png)


![2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-phenylacetamide](/img/structure/B12049864.png)

![N-(4-Methylphenyl)-2-({5-[(5-{[2-oxo-2-(4-toluidino)ethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-YL)methyl]-4-phenyl-4H-1,2,4-triazol-3-YL}sulfanyl)acetamide](/img/structure/B12049891.png)
![1-Hydroxy-3-oxo-6,7-dihydro-3H,5H-pyrido[3,2,1-ij]quinoline-2-carboxylic acid allylamide](/img/structure/B12049905.png)
![4-chloro-N-(2-{[(2E)-2-(2-chlorobenzylidene)hydrazino]carbonyl}phenyl)benzenesulfonamide](/img/structure/B12049913.png)
